Dictyol E

Description

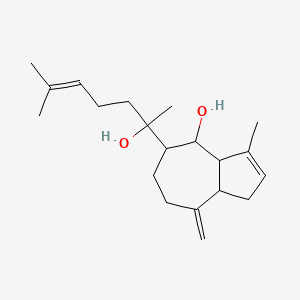

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

5-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol |

InChI |

InChI=1S/C20H32O2/c1-13(2)7-6-12-20(5,22)17-11-9-14(3)16-10-8-15(4)18(16)19(17)21/h7-8,16-19,21-22H,3,6,9-12H2,1-2,4-5H3 |

InChI Key |

WSCIOJNUJRINER-UHFFFAOYSA-N |

SMILES |

CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |

Canonical SMILES |

CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |

Synonyms |

dictyol E |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Dictyol E

Isolation from Brown Algae Species

Dictyol E has been consistently isolated and identified from several brown algal species, highlighting its widespread occurrence within the Dictyotaceae family.

Dictyota dichotoma (Red Sea and Mediterranean Regions)

This compound has been successfully isolated from Dictyota dichotoma specimens collected from the Red Sea coast of Egypt. nih.govnih.gov Beyond the Red Sea, its presence has also been confirmed in various Dictyota species found across the Mediterranean region. nih.govnih.gov

Dictyota guineensis (Brazilian Coasts)

On the Brazilian coasts, this compound has been identified in the crude extract of the marine brown alga Dictyota guineensis, specifically from samples collected near Itamaracá Island. bidd.groupwikipedia.orguts.edu.aunih.govresearchgate.net Research indicates that D. guineensis is characterized by yielding exclusively diterpenes belonging to chemical group I, which are primarily prenylated derivatives of known sesquiterpene skeletons. uts.edu.aunih.govresearchgate.net

Dictyota ciliolata and Dictyota menstrualis

This compound has been isolated from the marine alga Dictyota menstrualis. nih.govbidd.groupwikipedia.orgresearchgate.netresearchgate.net Studies on D. menstrualis have utilized this compound as one of the key chemical components for evaluating diterpenoid profiles under different cultivation conditions. researchgate.netresearchgate.net

Associated Algal Assemblages (e.g., Halimeda stuposa-Dictyota sp.)

This compound has also been isolated from the methanol (B129727) extract of an algal assemblage comprising Halimeda stuposa (a green alga) and an unidentified Dictyota sp. This particular assemblage was collected from the passage between Shaw and Maher Islands in Queensland, Australia. This finding suggests its presence can extend beyond monocultures to mixed algal communities.

Relative Abundance of this compound in Natural Extracts

The relative abundance of this compound can vary significantly among different species and even within populations of the same species. In the crude extract of Dictyota guineensis collected from Brazilian coasts, this compound was identified as the most abundant diterpene. bidd.groupwikipedia.orguts.edu.aunih.govresearchgate.net

For Dictyota menstrualis, studies monitoring diterpene profiles under laboratory conditions have shown that this compound's relative abundance can be influenced by the duration of cultivation and nutrient conditions. For instance, this compound demonstrated its highest relative abundances after 7 days in both control (CC) and enriched (EE) cultivation treatments. researchgate.net Furthermore, there is a general observed tendency for this compound, alongside other diterpenes like dictyoxide, pachydictyol A, isopachydictyol, and dictyol C, to exhibit an increase in relative abundance following an acclimation period in D. menstrualis samples. researchgate.net

The following table illustrates the relative abundance of this compound in Dictyota menstrualis under specific laboratory cultivation conditions:

| Diterpene | Cultivation Condition | Time (Days) | Relative Abundance (Mean ± SD) |

| This compound | Control (CC) | 7 | 2.024 ± 0.494 researchgate.net |

| This compound | Enriched (EE) | 7 | 1.950 ± 0.754 researchgate.net |

Influence of Environmental and Laboratory Cultivation Conditions on Diterpenoid Profile

The diterpenoid profile of brown algae, including the production of this compound, is subject to modification by environmental and laboratory cultivation conditions. Research on Dictyota menstrualis and Canistrocarpus cervicornis under controlled laboratory settings, including sterilized seawater (Control Experiment, CC) and enriched seawater (Enriched Experiment, EE) with Provasoli/2, has provided insights into these influences. researchgate.net

For Dictyota menstrualis, this compound's relative abundance showed its highest values after 7 days in both CC and EE treatments. researchgate.net This suggests an initial peak in production or accumulation under these conditions. Beyond this compound, the presence of specific nutrients such as Nitrate and Ammonia in the culture medium over time has been shown to influence the production of other diterpenes, including isopachydictyol and Dictyol C, in D. menstrualis. researchgate.net Additionally, pH is identified as a significant environmental variable contributing to the content of isopachydictyol, 5-hydroxy-1,6-cycloxenia-2,13-diene-16,17-dial, and fucosterol. researchgate.net

While some studies indicate that nutrient addition might negatively affect Dictyota biomass, others report a positive impact on growth. researchgate.net This highlights the concept of metabolic plasticity, where the metabolic profile of macroalgae adapts and evolves to adjust to dynamic environmental conditions. researchgate.net It has been noted that no statistically significant differences in the relative abundances of 12 diterpenes were observed in D. menstrualis during the initial 21 days of experiments, suggesting that a larger number of replicates might be beneficial for obtaining more conclusive data in such studies. researchgate.net

Isolation and Purification Methodologies for Dictyol E

Extraction Procedures

Initial extraction aims to recover Dictyol E and other lipophilic secondary metabolites from the algal biomass. The choice of solvent and extraction method significantly influences the yield and purity of the crude extract.

Various organic solvents and their mixtures have been employed for the extraction of this compound from Dictyota species. Methanol (B129727) (MeOH) is a commonly used solvent for initial extraction of marine natural products, including diterpenes like this compound semanticscholar.orgnih.govnih.govkoreascience.kr. For instance, the methanol extract of an assemblage of Halimeda stuposa and a Dictyota species has been used as a starting material for this compound isolation semanticscholar.orgnih.gov.

Other effective solvents and solvent mixtures include:

Dichloromethane (B109758) (DCM) and Methanol (MeOH) mixtures: A 2:1 mixture of DCM:MeOH has been shown to extract lipophilic secondary metabolites, including this compound, more effectively than either solvent alone from brown seaweeds like Dictyota ciliolata and D. menstrualis unc.eduresearchgate.net. This mixture can also provide some protection against degradation of metabolites when fresh tissue is submerged during storage at -25°C unc.eduresearchgate.net.

Chloroform (B151607): Chloroform extracts have been used, for example, from Dictyota dichotoma, and have shown significant cytotoxic effects in subsequent fractions nih.gov.

Ethyl Acetate (B1210297): Ethyl acetate fractions are often obtained during sequential partitioning or column chromatography, indicating its utility in extracting compounds of intermediate polarity nih.govacs.org.

Petroleum Ether: This non-polar solvent is typically used for initial defatting or in sequential extraction schemes to remove highly non-polar compounds before extracting more polar diterpenoids nih.govacs.orgbohrium.com.

Ethanol (B145695): Ethanol extracts have also been utilized for the isolation of diterpenes from Dictyota species nih.govkoreascience.kracs.orgresearchgate.net.

Extraction procedures often involve maceration at room temperature for extended periods, followed by filtration and concentration under reduced pressure using a rotary evaporator nih.gov. For example, dried and powdered algal material has been extracted by maceration with 90% methanol for three weeks nih.gov.

Following the initial crude extraction, fractionation is performed to reduce the complexity of the extract and enrich the desired compounds. Common strategies include:

Solvent Partitioning: The crude extract, often a methanolic extract, can be suspended in water and then successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to yield distinct fractions nih.gov. This approach allows for a preliminary separation based on compound polarity.

Flash Vacuum Chromatography (FVC): Reversed-phase C18 flash vacuum chromatography is a widely used technique for initial fractionation, often employing gradients of methanol in water semanticscholar.orgnih.gov. Silica (B1680970) gel vacuum column chromatography is also utilized, eluting with solvent gradients (e.g., ethyl acetate/petroleum ether) to obtain fractions acs.orgcore.ac.uk.

Open Column Chromatography (CC): Open column chromatography on silica gel is a traditional and effective method for fractionating crude extracts, often using solvent mixtures like hexane, chloroform, and ethyl acetate in step gradients cdnsciencepub.comresearchgate.net.

An example of a fractionation scheme involved a methanol extract subjected to reversed-phase C18 flash vacuum chromatography using gradients of methanol in water, leading to fractions of varying methanol concentrations (e.g., 0%, 20%, 50%, 70%, 90%, and 100% MeOH in H2O) semanticscholar.org.

Chromatographic Separation Techniques

After initial extraction and fractionation, more advanced chromatographic techniques are employed for the fine purification of this compound.

Bioassay-guided fractionation is a powerful strategy where fractions are tested for a specific biological activity, and only the active fractions are subjected to further purification steps semanticscholar.orgnih.govresearchgate.netresearchgate.netbohrium.comresearchgate.netbrieflands.com. This approach ensures that the efforts are focused on isolating compounds with desired properties, which in the case of this compound, has been linked to anti-cancer activities semanticscholar.orgnih.gov. For instance, a methanol extract of Halimeda stuposa and Dictyota sp. was subjected to bioassay-guided fractionation, utilizing C18 flash vacuum liquid chromatography and preparative C18 HPLC, which ultimately yielded this compound semanticscholar.orgnih.gov.

High-Performance Liquid Chromatography (HPLC) is indispensable for the final purification of this compound due to its high resolution and efficiency. Both analytical and preparative HPLC are utilized.

Preparative C18 HPLC: This technique is crucial for obtaining this compound in sufficient quantities and high purity. Reversed-phase C18 columns are commonly used, with mobile phases typically consisting of gradients of water and organic solvents like acetonitrile (B52724) (CH3CN) or methanol (MeOH) semanticscholar.orgcore.ac.ukcdnsciencepub.comresearchgate.netwaters.comscispace.comijrpr.commn-net.comgoogle.comdupont.com. For example, this compound has been purified using C18 preparative HPLC with gradient elution from 50% H2O:CH3CN:0.1% HCO2H to 100% CH3CN:0.1% HCO2H over 40 minutes, followed by 20 minutes with 100% CH3CN:0.1% HCO2H, through a 250 × 21 mm, 5 µm Phenomenex Luna C18 column semanticscholar.org. Semi-preparative C18 HPLC has also been employed for further purification of fractions, using similar acetonitrile/water gradients semanticscholar.org.

Other Chromatographic Methods: Other techniques that may precede or complement HPLC include radial thin-layer chromatography (TLC) and silica gel column chromatography bohrium.comcdnsciencepub.combiotech-asia.org.

An example of chromatographic parameters for this compound purification is provided in the table below.

Table 1: Example Chromatographic Parameters for this compound Purification

| Parameter | Value | Source |

| Column Type | Phenomenex Luna C18 | semanticscholar.org |

| Column Dimensions | 250 × 21 mm, 5 µm | semanticscholar.org |

| Flow Rate | 9.5 mL/min | semanticscholar.org * |

| Elution Method | Gradient | semanticscholar.org |

| Mobile Phase Gradient | 50% H2O:CH3CN:0.1% HCO2H to 100% CH3CN:0.1% HCO2H (over 40 min) | semanticscholar.org |

| Isocratic Phase | 100% CH3CN:0.1% HCO2H (20 min) | semanticscholar.org |

| Yield (from 100% MeOH fraction) | 5.5 mg (0.20% dry wt of extract) | semanticscholar.org |

Note: The flow rate and yield are specific to the preparative HPLC step for this compound from a particular 100% MeOH fraction.

Considerations for Artifact Formation During Isolation Processes

During the isolation of natural products, it is crucial to consider the potential for artifact formation, where compounds may undergo chemical transformations due to the extraction or purification conditions rather than being genuine natural metabolites unc.eduacs.orgcdnsciencepub.comethz.chnih.gov. While this compound itself is generally considered stable under typical test conditions unc.eduresearchgate.net, other related diterpenoids from Dictyota species have been observed to form artifacts. For instance, dictyodial, a related diterpenoid dialdehyde, has been shown to decompose or react with methanol during extraction to yield an artifact (a dimethoxy derivative) unc.educdnsciencepub.comethz.ch. Similarly, an ethyl ether artifact was noted in the isolation of a xenicane diterpene when ethanol was used during extraction acs.orgnih.gov. These observations highlight the importance of careful selection and optimization of extraction and purification protocols, as well as thorough structural elucidation, to ensure that the isolated compound truly represents a natural product and not a laboratory-induced modification.

Structural Elucidation and Stereochemical Assignment of Dictyol E

Application of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, including 1H NMR, 13C NMR, Anisotropic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like Dictyol E, offering detailed information about the carbon-hydrogen framework and the connectivity between atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for this process.

For this compound, 1D NMR spectra, specifically proton (¹H NMR) and carbon-13 (¹³C NMR), provide initial insights into the types of protons and carbons present and their chemical environments. Analysis of the ¹H NMR spectrum reveals characteristic signals for different proton types, including those associated with double bonds, methyl groups, and oxygenated carbons. The ¹³C NMR spectrum complements this by identifying various carbon environments, such as sp² carbons (in double bonds), sp³ carbons (in saturated regions), and carbons bearing oxygen atoms. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for this compound (in CDCl₃) nih.gov

| Position | δH (ppm) (Multiplicity, J in Hz) | δC (ppm) |

| C-1 | 2.60 (q, J = 9.1 Hz) | 48.7 |

| C-2 | - | 33.7 |

| C-3 | 5.34 (br s) | 124.2 |

| C-4 | - | 141.0 |

| C-5 | 2.37 (m) | 60.4 |

| C-6 | - | 74.4 |

| C-7 | 1.67 | 40.9 |

| C-9 | 2.69 (ddd, 14.8, 4.6, 2.4 Hz) | 34.0 |

| C-10 | - | 152.0 |

| C-11 | - | 76.3 |

| C-12 | 1.74 | 40.9 |

| C-13 | 2.12/2.02 (Ha/Hb) | 23.2 |

| C-14 | - | 124.2 |

| C-15 | - | 132.0 |

| C-16 | - | 25.7 |

| C-17 | - | 15.9 |

| C-18 | 4.78 (s), 4.76 (s) | 107.4 |

| C-19 | 1.26 (s) | 25.3 |

| C-20 | - | 17.5 |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad). Coupling constants (J) are in Hertz (Hz).

While specific applications of anisotropic NMR for this compound were not detailed in the provided information, this technique is generally valuable for determining the relative configuration of complex organic molecules. Anisotropic NMR parameters, such as residual chemical shift anisotropy (RCSA), can provide insights into the relative orientations of specific structural moieties, including non-protonated carbons, which is particularly useful for assigning stereochemistry in challenging cases where traditional NMR parameters like NOEs or J-couplings might be insufficient. [Search result 22 from prior turn] [Search result 18 from prior turn]

Mass Spectrometry (MS), including High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

Mass Spectrometry (MS) plays a critical role in determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to confirm its molecular formula as CHO, which corresponds to five degrees of unsaturation. nih.gov This precise mass measurement is essential for distinguishing between compounds with similar nominal masses.

Gas Chromatography-Mass Spectrometry (GC-MS), particularly in its high-resolution variant (HRGC-MS), is employed for the identification and quantification of compounds within complex mixtures, such as those extracted from natural sources. This compound has been identified as a constituent in extracts of brown algae using HRGC-MS techniques. [Search result 14 from prior turn] [Search result 17 from prior turn] While specific detailed fragmentation patterns for this compound were not provided in the search results, mass spectrometry typically involves the ionization of the molecule and its subsequent fragmentation into smaller, charged species. The unique pattern of these fragments (m/z values and their relative intensities) acts as a "fingerprint" that can be compared against spectral databases or used to deduce structural features. [Search result 9 from prior turn]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic wavenumbers, corresponding to molecular vibrations. Although direct IR data for this compound was not explicitly provided in the search results, information from related diterpenes offers insights into expected absorption bands. For instance, related compounds have shown strong absorption bands indicative of hydroxyl (-OH) groups, typically appearing around 3300-3450 cm⁻¹. [Search result 2 from prior turn] [Search result 3 from prior turn] Additionally, C-H stretching vibrations are generally observed in the region of 2850-3050 cm⁻¹. [Search result 2 from prior turn] The presence of double bonds (C=C) would also contribute to the IR spectrum, typically showing absorptions around 1600-1680 cm⁻¹. [Search result 12 from prior turn] These characteristic absorptions provide supporting evidence for the presence of key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-780 nm) regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated systems and chromophores within a molecule, as electronic transitions (e.g., π→π* or n→π*) in these systems absorb light at specific wavelengths. [Search result 16 from prior turn] While the provided search results did not explicitly detail the UV-Vis absorption maxima for this compound, the presence of multiple double bonds in its structure suggests that it would exhibit absorption in the UV region, indicative of its conjugated systems. [Search result 1 from prior turn]

Computational Methodologies for Structural and Stereochemical Confirmation

Computational chemistry plays an increasingly vital role in complementing experimental data for unambiguous structural and stereochemical assignments, especially for complex natural products.

Theoretical Electronic Circular Dichroism (ECD) Calculations

Theoretical Electronic Circular Dichroism (ECD) calculations are a powerful computational tool used to determine the absolute configuration of chiral molecules. This methodology involves calculating the ECD spectrum for different possible stereoisomers of a compound using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). [Search result 17 from prior turn] The calculated spectra are then compared with the experimentally obtained ECD spectrum. A strong correlation between a calculated spectrum and the experimental one allows for the confident assignment of the absolute configuration. [Search result 8 from prior turn]

While the provided information notes that some studies on this compound reported optical rotation but no CD data, nih.gov other research on related diterpenes has successfully employed theoretical ECD calculations for absolute configuration determination. [Search result 3 from prior turn] [Search result 8 from prior turn] This approach is particularly valuable when traditional methods for stereochemical assignment are inconclusive, providing a robust means of confirming the three-dimensional arrangement of atoms in a chiral molecule.

Computational NMR Chemical Shift Predictions

Computational methods play an increasingly significant role in the structural elucidation of organic molecules, particularly in predicting NMR chemical shifts when experimental assignments are challenging nih.govnsf.gov. Among these, Density Functional Theory (DFT) calculations, often enhanced by the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict NMR spectra nih.govresearcher.life. GIAO calculations compute the nuclear shielding tensor, which describes the electronic shielding effect on a nucleus in an external magnetic field, and these values can be empirically scaled to predict experimental chemical shifts nih.gov. While GIAO calculations generally provide good predictions, their accuracy can be influenced by factors such as the presence of larger atoms or solvent effects, and the sensitivity of 1H chemical shifts to computational methodology (e.g., geometry, basis set) is acknowledged nih.govspectroscopyasia.com.

Regarding C-H COSY simulations specifically for this compound, explicit details of such simulations were not found in the provided research findings. However, experimental COSY (Homonuclear COrrelation SpectroscopY) is a fundamental two-dimensional NMR experiment that correlates the chemical shifts of spins sharing a mutual J-coupling oxinst.com. It is commonly utilized to determine the underlying structure of the carbon backbone of an organic molecule by revealing cross-peaks between hydrogens on adjacent carbons or, in the case of multiply bonded carbons, the next nearest carbons oxinst.com. The analysis of experimental COSY NMR data was indeed crucial in the structural elucidation of this compound, as detailed above mdpi.com.

Comparative Analysis with Previously Reported Data

Comparative analysis with previously reported spectroscopic data is a standard and critical step in confirming the identity and structure of isolated natural products. For this compound, initial comparisons of its experimental 1H- and 13C-NMR resonances with existing literature data highlighted that the previously reported 1H-NMR data was incomplete, thereby necessitating a full and revised structural assignment mdpi.com. Despite this initial incompleteness in the 1H-NMR literature, all other spectroscopic data for this compound were found to be consistent with previously published values mdpi.com.

Ultimately, this compound has been identified as a known compound, and its physical and spectroscopic properties were confirmed to be identical to those previously documented mdpi.com. Furthermore, this compound has been identified through direct comparison with authentic samples, reinforcing its established identity bohrium.com. This comparative approach is essential for validating the isolation and characterization of natural products and for identifying new compounds or revising existing structural assignments. This compound is also recognized as a known feeding deterrent natural product escholarship.org.

Biosynthesis of Dictyol E

Hypothetical Biogenetic Pathways for Dictyota Diterpenoids

All terpenes, including diterpenes, are fundamentally synthesized from two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) heraldopenaccess.usheraldopenaccess.us. These precursors are typically generated via either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway heraldopenaccess.usheraldopenaccess.us.

The initial committed step in diterpene biosynthesis involves the sequential head-to-tail condensation of one molecule of DMAPP with three molecules of IPP. This reaction is catalyzed by geranylgeranyl diphosphate (B83284) synthase (GGPPS), leading to the formation of the 20-carbon isoprenoid precursor, geranylgeranyl diphosphate (GGPP) heraldopenaccess.usheraldopenaccess.usnih.gov. GGPP serves as the direct precursor for all diterpenes.

Diterpenes from Dictyota species are broadly categorized into three groups (I-III) based on the initial formal cyclization of the geranylgeraniol (B1671449) precursor mdpi.comnih.gov. This classification aids in understanding the diverse skeletal variations observed within this genus.

Group I Diterpenes: These compounds arise from a primary cyclization of the geranylgeraniol precursor between the C-1 and C-10 positions mdpi.comnih.govnih.gov. Dictyol E is classified as a Group I diterpene researchgate.net. This group predominantly includes prenylated derivatives of known sesquiterpene skeletons, such as prenylated-guaiane, prenylated-germacrane, and prenylated-epi-elemane mdpi.comnih.gov.

Group II Diterpenes: The biosynthesis of these diterpenes involves a first cyclization of the geranylgeraniol precursor between C-1 and C-11 mdpi.com. Examples include dolabellane, dolastane, and secodolastane skeletons mdpi.com.

Group III Diterpenes: These diterpenes are formed either by a first cyclization of the geranylgeraniol precursor between C-2 and C-10 or through a ring contraction of a prenylated-germacrane intermediate mdpi.comnih.gov. Xenicane diterpenes are prominent in this group mdpi.com.

The hypothetical biogenetic pathway for this compound, therefore, posits its formation from GGPP through an initial C1-C10 cyclization, followed by subsequent modifications (e.g., oxidations, rearrangements) to yield its specific perhydroazulene skeleton. While the precise enzymatic cascade leading specifically to this compound is complex and not fully elucidated, the general framework of Dictyota diterpene biosynthesis provides a strong hypothetical basis.

Enzymatic Steps in Diterpene Biosynthesis Relevant to this compound Precursors

The formation of this compound and other Dictyota diterpenoids relies on a series of enzymatic transformations. Key enzymes involved in these processes include prenyltransferases and terpene synthases.

Diterpene Synthases (DTSs) / Cyclases: Following the formation of GGPP, diterpene synthases (also known as diterpene cyclases) are responsible for catalyzing the cyclization of the linear GGPP precursor to generate the diverse polycyclic carbon skeletons characteristic of diterpenes heraldopenaccess.usheraldopenaccess.us. These enzymes initiate the cyclization process through mechanisms involving highly reactive carbocation intermediates heraldopenaccess.usheraldopenaccess.us.

Diterpene synthases are broadly categorized into two classes based on their catalytic mechanisms:

Class I DTSs: These enzymes initiate cyclization by the ionization of the diphosphate ester group of GGPP heraldopenaccess.usheraldopenaccess.us. This generates a carbocation that undergoes a series of cyclizations, hydride shifts, methyl migrations, and Wagner-Meerwein rearrangements, ultimately leading to the complex diterpene scaffolds heraldopenaccess.us.

Class II DTSs: These enzymes typically initiate cyclization by the protonation of a double bond (specifically, the 14,15 double bond of GGPP) heraldopenaccess.usheraldopenaccess.us. This protonation also leads to carbocation formation and subsequent cyclization reactions heraldopenaccess.us.

In the context of Dictyota diterpenoids, including this compound, these cyclases promote the cyclization of GGPP to form the various carbon skeletons, such as the prenylated-guaiane skeleton from which this compound is derived heraldopenaccess.usresearchgate.net. Experimental studies on brown algae of the Dictyotaceae family, such as Canistrocarpus cervicornis, have focused on the enzymatic extraction and characterization of these cyclase activities, demonstrating the reactivity between the GGPP precursor and algal enzymatic extracts, indicating the potential for diterpene production in vitro heraldopenaccess.usheraldopenaccess.us. These findings represent initial steps toward a more comprehensive understanding and potential manipulation of diterpene biosynthesis in marine algae.

Synthetic and Semi Synthetic Approaches to Dictyol E and Its Analogs

Challenges and Advances in Total Synthesis of Dictyota Diterpenes

The total synthesis of diterpenes from the Dictyota genus presents considerable challenges primarily due to their intricate and diverse structural features. A significant hurdle lies in the construction of complex cyclic systems, such as the nine-membered ring characteristic of xenicane diterpenoids nih.gov. Despite the recognized benefits of successful total synthesis—including enabling structural optimization for further biological activity evaluation and potential pharmacological applications—more dedicated efforts are needed in this area for bioactive Dictyota diterpenes nih.govresearchgate.net.

Nevertheless, notable advances have been made in the stereocontrolled total synthesis of specific Dictyota diterpenes. For instance, the total synthesis of 4-hydroxydictyolactone, a xenicane diterpenoid, has been achieved through sophisticated chemical strategies. These include the application of intramolecular B-alkyl Suzuki cross-coupling reactions for the formation of the challenging (E)-cyclononene ring and the effective utilization of Ireland-Claisen rearrangement to establish the backbone asymmetry of contiguous stereotriads nih.gov. While direct total synthesis of Dictyol E itself is not extensively detailed in current literature, these advancements in related Dictyota diterpenes demonstrate the evolving capabilities in tackling the structural complexities inherent to this class of natural products.

Strategies for Semi-Synthetic Modification of this compound

Semi-synthetic approaches offer a powerful alternative to total synthesis, leveraging naturally abundant compounds as starting materials for chemical modifications. This strategy allows for the generation of novel derivatives that may possess improved properties or distinct biological activities. This compound is a natural product isolated from various Dictyota species, such as D. dichotoma, providing a foundation for such modifications nih.govresearchgate.net.

While comprehensive, detailed semi-synthetic strategies specifically for this compound are not widely reported in the provided literature, the general principles of chemical derivatization have been applied to Dictyota diterpenes for structural elucidation and property modulation. For example, studies on related dolabellane diterpenes, which include this compound, have employed chemical conversions such as sodium borohydride (B1222165) reduction and acetylation to understand their complex structures and stereochemistry. These types of reactions, which modify functional groups, are fundamental to semi-synthesis. The strategic derivatization of natural products can also simplify purification processes by altering polarity, as demonstrated with pachydictyol A, where trifluoroacetylation was used to facilitate chromatographic separation. This highlights the potential for similar derivatization strategies to be applied to this compound to enhance its isolation, purification, or to introduce new functionalities.

Design and Synthesis of Artificial Analogs for Efficacy and Safety Enhancement

The design and synthesis of artificial analogs of natural products like this compound are driven by the objective of enhancing their efficacy, improving safety profiles, and optimizing other pharmacokinetic properties such as solubility and bioavailability. This process is intrinsically linked to structure-activity relationship (SAR) studies, which systematically investigate how modifications to a compound's chemical structure influence its biological activity.

For Dictyota diterpenes, the ability to perform total synthesis is considered crucial for structural optimization, which directly contributes to the evaluation of new biological activities and potential pharmacological applications nih.govresearchgate.net. Natural products often serve as valuable lead compounds in drug discovery, but they may possess limitations that can be overcome through the development of semi-synthetic or fully synthetic analogs. By systematically modifying the this compound scaffold, researchers can explore the impact of different substituents, stereochemical changes, or ring system alterations on its interaction with biological targets. Although specific examples of artificial analogs of this compound designed for enhanced efficacy and safety are not detailed in the provided information, the overarching goal in this field is to create derivatives that retain or improve beneficial bioactivities while mitigating any undesirable characteristics of the parent compound.

Structure Activity Relationship Sar Studies of Dictyol E

Methodological Framework for SAR Investigations

The exploration of the SAR of Dictyol E involves both experimental and computational approaches to systematically alter its chemical structure and assess the resulting impact on its biological activity.

Experimental SAR studies are foundational to understanding how specific structural modifications influence the biological activity of a compound. This typically involves the chemical synthesis of a series of analogues of the parent molecule, followed by rigorous biological testing.

Synthesis of Analogues: The synthesis of this compound analogues would involve targeted modifications at various positions of the hydroazulene core and its side chains. Key areas for modification could include:

Hydroxyl Groups: The hydroxyl groups on the this compound structure are prime targets for modification. They can be esterified, etherified, or oxidized to explore the impact of polarity and hydrogen bonding potential on activity.

Double Bonds: The double bonds within the ring system and the side chain can be hydrogenated, epoxidized, or isomerized to probe the importance of rigidity and stereochemistry.

Side Chain Alterations: The length and branching of the side chain can be altered to investigate its role in binding to biological targets.

Biological Assay Testing: Once synthesized, these analogues would be subjected to a panel of biological assays to determine their activity. For instance, if the focus is on anticancer properties, the compounds would be tested against a variety of cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. Comparative analysis of the IC50 values of the analogues with that of the parent this compound would reveal which structural modifications enhance, diminish, or have no effect on cytotoxicity.

A hypothetical example of an experimental SAR study on this compound is presented in the table below, illustrating how different modifications could influence cytotoxic activity.

| Compound | Modification from this compound | Hypothetical IC50 (µM) against a Cancer Cell Line | Inferred SAR |

|---|---|---|---|

| This compound | Parent Compound | 15 | Baseline activity |

| Analogue 1 | Acetylation of a hydroxyl group | 8 | Increased lipophilicity may enhance cell permeability and activity. |

| Analogue 2 | Oxidation of a hydroxyl group to a ketone | 25 | The hydroxyl group may be crucial for hydrogen bonding with the target. |

| Analogue 3 | Hydrogenation of a double bond | 30 | The rigid conformation conferred by the double bond is likely important for activity. |

Computational methods provide a powerful and cost-effective means to predict the biological activity of compounds and to rationalize experimentally observed SAR trends.

Molecular Modeling: Techniques such as molecular docking can be employed to predict the binding orientation and affinity of this compound and its analogues to a specific biological target. For example, if a target protein is known, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's active site. This information can guide the design of new analogues with improved binding characteristics.

Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models are machine learning algorithms that correlate the chemical structures of a series of compounds with their biological activities. By training a QSAR model on a dataset of this compound analogues with known activities, it becomes possible to predict the activity of novel, untested analogues. This can help prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Correlation of Structural Features with Preclinical Biological Activities

While comprehensive SAR studies on a wide range of this compound derivatives are not yet extensively reported in the literature, preliminary insights can be gleaned from the known biological activities of this compound and related hydroazulene diterpenes. This compound has been reported to exhibit moderate cytotoxic activity against various cancer cell lines. For instance, it has shown activity against NIH3T3 and KA3IT mouse cell lines.

The hydroazulene skeleton, a fused seven- and five-membered ring system, provides a rigid scaffold that is likely crucial for its biological activity. The position and stereochemistry of the hydroxyl groups and the isoprenoid side chain are also expected to play a significant role in target recognition and binding.

Identification of Pharmacophores and Structural Elements Critical for Activity

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore for its cytotoxic activity could include:

Hydrogen Bond Donors/Acceptors: The hydroxyl groups can act as both hydrogen bond donors and acceptors, forming key interactions with the target protein.

Hydrophobic Regions: The carbocyclic core and the aliphatic side chain contribute to the molecule's hydrophobicity, which can be important for binding to hydrophobic pockets in the target.

Specific Stereochemistry: The defined stereocenters in the molecule likely dictate a specific three-dimensional shape that is complementary to the binding site of its biological target.

The identification of these critical structural elements is essential for designing new molecules with similar or improved activity.

Implications for Lead Optimization in Drug Discovery

SAR studies are a cornerstone of lead optimization in drug discovery. The insights gained from SAR investigations on this compound can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

For example, if SAR studies reveal that a particular hydroxyl group is essential for activity, medicinal chemists can focus on modifying other parts of the molecule to enhance other properties, while keeping that crucial hydroxyl group intact. Conversely, if a certain region of the molecule is found to be non-essential for activity, it can be modified to improve properties such as solubility or metabolic stability.

The ultimate goal of lead optimization is to develop a drug candidate with a desirable balance of efficacy, safety, and pharmacokinetic properties. The systematic exploration of the SAR of this compound provides a roadmap for achieving this goal.

Preclinical Pharmacological Investigations of Dictyol E

Anticancer Activity and Mechanisms

The potential of marine natural products as a source for new anticancer agents is an area of active research. Diterpenes isolated from Dictyota species, including Dictyol E, have been identified as possessing cytotoxic properties. nih.gov Investigations into these properties are crucial for determining their potential as therapeutic leads.

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, HepG2, PC-3, CACO, HeLa, A-549, HCT-116)

While this compound has been identified as a cytotoxic constituent of the brown alga Dictyota dichotoma, specific data on the half-maximal inhibitory concentration (IC50) of the isolated pure compound against a wide range of cancer cell lines are limited in the available scientific literature. nih.govnih.gov However, studies on crude extracts and fractions of D. dichotoma, which are known to contain this compound, have demonstrated significant dose-dependent cytotoxicity.

One study investigating various fractions of a methanolic extract from D. dichotoma reported potent cytotoxic activity against several human cancer cell lines. researchgate.net The chloroform (B151607) fraction, in particular, displayed the highest efficacy against breast adenocarcinoma (MCF-7), prostate cancer (PC-3), and colorectal adenocarcinoma (CACO) cells. researchgate.net The petroleum ether fraction was also notably effective against MCF-7 and PC-3 cells, while the ethyl acetate (B1210297) fraction showed pronounced activity against hepatocellular carcinoma (HepG2) and CACO cells. researchgate.net Another study noted that a crude extract of D. dichotoma exhibited a remarkably low IC50 value of 0.6 µg/mL against the MCF-7 cell line. nih.gov

Decoctions made from Dictyota dichotoma have also shown a high suppression effect against cervical cancer (HeLa) cells, with one study reporting an IC50 value of 94.24 ± 8.38 µg/ml. researchgate.net These findings collectively suggest that compounds within D. dichotoma, including this compound, contribute to a significant anticancer effect, though further studies are required to determine the specific potency of pure this compound.

| Fraction | MCF-7 IC50 (µg/mL) | PC-3 IC50 (µg/mL) | CACO IC50 (µg/mL) | HepG2 IC50 (µg/mL) |

|---|---|---|---|---|

| Chloroform | 1.93 ± 0.25 | 2.2 ± 0.18 | 2.71 ± 0.53 | Data Not Available |

| Petroleum Ether | 4.77 ± 0.51 | 3.93 ± 0.51 | Data Not Available | Data Not Available |

| Ethyl Acetate | Data Not Available | Data Not Available | 5.06 ± 0.23 | 5.06 ± 0.21 |

Comparative Preclinical Cytotoxicity with Related Dictyota Metabolites

The genus Dictyota produces a wide array of diterpenes with varying cytotoxic potentials. Comparing the activity of these related metabolites provides a broader context for the potential efficacy of this compound.

For instance, Pachydictyol B and Pachydictyol C, two other diterpenoids isolated from D. dichotoma, demonstrated weak and unselective cytotoxicity against twelve human tumor cell lines, with a mean IC50 value greater than 30.0 µM. nih.gov In contrast, Dolabellatrienol, a dolabellane diterpene, showed moderate in vitro cytotoxicity against four human tumor cell lines, including HepG2 and MCF-7, with IC50 values ranging from 100.6 to 150.5 µg/mL. mdpi.com Certain hydroazulene diterpenes from D. dichotoma have also displayed moderate cytotoxic activity against the KA3IT mouse cancer cell line, with an IC50 value of 10 µg/ml. znaturforsch.com

| Compound | Cell Line(s) | Reported IC50 Value(s) |

|---|---|---|

| Pachydictyol B & C | 12 Human Tumor Cell Lines | >30.0 µM (mean) |

| Dolabellatrienol | HepG2, MCF-7, WI-38, VERO | 100.6 - 150.5 µg/mL |

| Hydroazulene Diterpenes | KA3IT (Mouse Cancer) | 10 µg/mL |

Molecular Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Modulation)

The precise molecular mechanisms through which pure this compound exerts its anticancer effects have not yet been fully elucidated. However, research on Dictyota extracts suggests that the observed cytotoxicity may be mediated through the induction of apoptosis (programmed cell death) or by causing a cytostatic effect that halts the cell cycle. nih.gov Apoptosis is a critical pathway for eliminating cancerous cells, and its activation is a common mechanism for many chemotherapeutic agents. Similarly, modulation of the cell cycle to prevent cancer cell proliferation is another key anticancer strategy. Further investigation is needed to isolate the effects of this compound and determine if it specifically triggers these or other cell death pathways.

Cellular Targets Involved in Anticancer Efficacy

The specific cellular and molecular targets of this compound that are responsible for its anticancer activity remain to be identified. Understanding these targets is essential for elucidating its mechanism of action and for the potential development of targeted therapies. Future research will need to focus on identifying the proteins, enzymes, or signaling pathways with which this compound directly interacts to initiate its cytotoxic effects.

Studies using In Vitro 2D and 3D Cancer Models

To date, preclinical evaluations of the anticancer activity of this compound and related Dictyota compounds have been conducted using conventional two-dimensional (2D) in vitro cell culture models. These monolayer cultures are a foundational tool for initial cytotoxicity screening. However, there is no evidence in the current scientific literature of studies utilizing more advanced three-dimensional (3D) cancer models, such as spheroids or organoids, to investigate the efficacy of this compound. 3D models more closely mimic the complex microenvironment of solid tumors and are considered more physiologically relevant for predicting in vivo responses.

Neuroprotective Activity and Mechanisms

In addition to anticancer investigations, diterpenes from Dictyota algae have been explored for their neuroprotective potential. Oxidative stress is a key factor in the development and progression of neurodegenerative diseases and injury from events like ischemic stroke. nih.gov

While direct studies on the neuroprotective activity of this compound are limited, research on structurally related compounds provides a strong basis for its potential in this area. Studies on various xenicane and hydroazulene diterpenes isolated from Dictyota species have shown significant cytoprotective effects against oxidative stress in neuron-like PC12 cells. nih.govresearchgate.net The mechanism underlying this protection has been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govresearchgate.net The Nrf2/ARE pathway is a primary endogenous defense system that protects cells, including neurons, from oxidative damage. nih.gov

For example, Dictyol C, a closely related hydroazulene diterpene, was found to protect PC12 cells from hydrogen peroxide-induced oxidative damage and showed neuroprotective effects against cerebral ischemia-reperfusion injury in a rat model, with the mechanism associated with the activation of the Nrf2/ARE pathway. researchgate.netacs.org Similarly, other xenicane diterpenes from Dictyota coriacea have demonstrated significant neuroprotective effects both in vitro and in vivo, also linked to this signaling pathway. nih.govacs.org These findings suggest that this compound may possess similar neuroprotective capabilities by modulating the same antioxidant defense mechanisms, establishing it as a candidate for further investigation in the context of neurodegenerative disorders.

Cytoprotective Effects Against Oxidative Stress in Neuron-like Cell Lines (e.g., PC12 cells)

Diterpenes isolated from the marine brown algae of the genus Dictyota have demonstrated significant cytoprotective capabilities against oxidative stress in preclinical studies. Research using neuron-like pheochromocytoma (PC12) cells, a common model for neurological studies, has shown that these compounds can protect cells from damage induced by oxidative agents like hydrogen peroxide (H₂O₂).

In one comprehensive study, twenty different xenicane diterpenes isolated from the brown alga Dictyota coriacea were evaluated for their protective effects against H₂O₂-induced oxidative damage in PC12 cells. nih.gov Remarkably, all tested compounds exhibited cytoprotective activity. nih.govacs.org For instance, pretreatment with most of these diterpenes at a concentration of 2 µM resulted in an increase in cell survival rates from approximately 57% (in H₂O₂-treated cells) to between 77% and 84%. nih.gov One of the major components, 18-acetoxy-6,7-epoxy-4-hydroxydictyo-19-al, was shown to significantly increase the viability of PC12 cells injured by H₂O₂. nih.gov This protection was further evidenced by a reduction in the release of lactate dehydrogenase (LDH), an indicator of cell death. nih.gov

| Compound | Concentration | Effect on Cell Viability | Source |

|---|---|---|---|

| Xenicane Diterpenes (20 compounds tested) | 2 µM | Increased cell survival rate to 77-84% from 57% (H₂O₂ control) | nih.gov |

| 18-acetoxy-6,7-epoxy-4-hydroxydictyo-19-al | 2.5 µM and 5 µM | Significantly increased cell viability and reduced LDH release | nih.gov |

Modulation of Cellular Pathways (e.g., Activation of Nrf2/ARE Signaling Pathway)

The neuroprotective effects of Dictyota diterpenes are strongly associated with their ability to modulate key endogenous antioxidant pathways. A primary mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govresearchgate.net This pathway is a master regulator of cellular defense against oxidative stress, inducing the expression of numerous protective genes. mdpi.comnih.govmdpi.com

Detailed mechanistic studies on 18-acetoxy-6,7-epoxy-4-hydroxydictyo-19-al, a diterpene from D. coriacea, revealed that its antioxidant action was linked to the Nrf2/ARE pathway. nih.govacs.org Treatment with this compound led to an increase in the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). nih.gov Furthermore, it was observed to induce the translocation of Nrf2 from the cytoplasm into the nucleus, a critical step for the activation of ARE-dependent gene expression. nih.govresearchgate.net Similarly, the antioxidant properties of another related compound, dictyol C, have also been associated with the activation of this same protective pathway. researchgate.net This consistent activation of the Nrf2/ARE pathway by different diterpenes from Dictyota suggests it is a common mechanism of action for this class of compounds. researchgate.netnih.gov

In Vitro Models of Neurodegeneration (e.g., H₂O₂-induced damage, Oxygen-Glucose Deprivation/Reoxygenation)

The neuroprotective potential of this compound and related diterpenes is primarily evaluated using established in vitro models that simulate the cellular stresses involved in neurodegeneration.

The most frequently cited model in the available research is damage induced by hydrogen peroxide (H₂O₂). nih.govresearchgate.net H₂O₂ is a potent oxidizing agent that readily crosses cell membranes and causes widespread oxidative damage, leading to cell death, making it a reliable method to screen for cytoprotective and antioxidant effects. nih.gov As detailed previously, diterpenes from Dictyota species consistently show protective effects in PC12 cells exposed to H₂O₂. nih.gov

Another critical model for assessing neuroprotective agents, particularly for ischemic conditions like stroke, is Oxygen-Glucose Deprivation/Reoxygenation (OGD/R). This model mimics the conditions of a stroke, where brain cells are deprived of oxygen and glucose, followed by a period of reperfusion that can cause further oxidative damage. While direct studies testing this compound in an OGD/R model were not identified, the demonstrated activation of the Nrf2 pathway by related Dictyota diterpenes is highly relevant, as Nrf2 is a key protective pathway against ischemia-reperfusion injury. nih.govnih.gov

Observed Neuroprotective Potential of Dictyota Diterpenes

The diterpenes derived from the marine algae genus Dictyota represent a promising class of compounds with significant neuroprotective potential. This potential is supported by consistent findings across multiple studies demonstrating their ability to shield neuronal-like cells from oxidative stress-induced death. nih.govnih.gov The primary mechanism underlying this protection appears to be the potent activation of the Nrf2/ARE signaling pathway, a crucial cellular defense system. nih.govresearchgate.net By upregulating this pathway, Dictyota diterpenes enhance the expression of a wide array of antioxidant and cytoprotective enzymes, bolstering the cell's ability to neutralize harmful reactive oxygen species and resist damage. nih.gov The broad bioactivity reported for these compounds, including cytotoxic, antiviral, and antioxidant properties, underscores their diverse pharmacological relevance. acs.orgmdpi.com

Anti-inflammatory Activity and Mechanisms

Observed Anti-inflammatory Properties of this compound

This compound has been identified as possessing anti-inflammatory properties. In a study investigating diterpenoids from the Brazilian brown alga Dictyota menstrualis, this compound was isolated as one of several structurally related compounds. researchgate.net When this group of diterpenes was tested for various biological activities, the anti-inflammatory effects were found to be particularly prominent. researchgate.netnih.gov This finding is consistent with broader research on compounds from the Dictyota genus, which are known to produce a variety of secondary metabolites with anti-inflammatory potential. oup.com

Effects on Inflammatory Mediators (e.g., Nitric Oxide (NO) Production)

The anti-inflammatory mechanism of this compound has been linked to its ability to modulate key inflammatory mediators. Specifically, its effect on the production of nitric oxide (NO) has been investigated. Nitric oxide is a critical signaling molecule, but its overproduction by enzymes like inducible nitric oxide synthase (iNOS) during an inflammatory response can contribute to tissue damage. nih.govnih.govresearchgate.net

In a study assessing diterpenes from Dictyota menstrualis, including this compound, all tested compounds demonstrated inhibitory activity against nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net Another study focusing on diterpenoids from Dictyota coriacea also found that dictyol-type diterpenes inhibited NO production. oup.com This suggests that a key anti-inflammatory action of this compound involves the suppression of the NO pathway, thereby reducing a major mediator of the inflammatory cascade.

| Compound Tested | Cell Line | Inflammatory Stimulus | Observed Effect | IC₅₀ Range (NO Inhibition) | Source |

|---|---|---|---|---|---|

| This compound and 7 other related diterpenes | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) production | 0.12 - 0.23 µM | researchgate.net |

Modulation of Gene Expression (e.g., Inducible Nitric Oxide Synthase, Interleukin-6, Cyclooxygenase-2 mRNA)mdpi.com

Investigations into the anti-inflammatory potential of extracts from Dictyota dichotoma, a brown alga known to produce this compound, have revealed significant modulation of key inflammatory genes. researchgate.net Studies utilizing murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS) have shown that extracts of D. dichotoma can effectively inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net This inhibition is linked to a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. researchgate.net

Specifically, the dichloromethane (B109758) (CH2Cl2) fraction of a D. dichotoma extract demonstrated a dose-dependent reduction in iNOS and COX-2 mRNA and protein expression. researchgate.net Further analysis using RT-PCR showed that this fraction also decreased the mRNA expression of other pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. researchgate.net While these studies establish the anti-inflammatory activity of the algal extract, they suggest that the diterpenes within it, such as this compound, are likely contributors to these effects. nih.gov The regulation of these genes is a critical mechanism in the inflammatory response. jpp.krakow.plmdpi.com

Impact on Leukocyte Migration and Immune Cell Response (e.g., RAW 264.7 cells)nih.govresearchgate.netnih.gov

The impact of this compound on immune cell response has been inferred from studies on extracts of the source organism, Dictyota dichotoma, using the RAW 264.7 macrophage cell line, a common model for screening immunomodulatory effects. researchgate.netnih.gov Macrophages are key players in the immune system, involved in inflammation, phagocytosis, and pathogen killing. mdpi.com Extracts from D. dichotoma have been shown to inhibit the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells. researchgate.net

The observed reduction in pro-inflammatory molecules like NO, PGE2, and various cytokines (TNF-α, IL-1β, IL-6) by the algal extracts points to a direct impact on the functional response of these immune cells. researchgate.net By downregulating the expression of iNOS and COX-2, the extracts effectively temper the inflammatory cascade initiated by LPS stimulation. researchgate.net The RAW 264.7 cell line is a well-established model for studying macrophage polarization and inflammatory signaling pathways. researchgate.net Although these investigations were performed with extracts rather than isolated this compound, the presence of diterpenes as major secondary metabolites in D. dichotoma suggests their role in the observed immunomodulatory activity. nih.govnih.gov

Antimicrobial Activity and Mechanisms

Antibacterial Activity Against Marine Bacterial Strains (Pseudoalteromonas sp., Paracoccus sp., Polaribacter sp.)oup.comnih.govejbio.org

This compound has demonstrated weak antibacterial activity against several marine bacterial strains. oup.com Specifically, when tested against Pseudoalteromonas sp. (strain D41), Paracoccus sp. (strain 4M6), and Polaribacter sp. (strain TC5), this compound exhibited inhibitory effects with EC50 values of 100 µM, 133 µM, and 92 µM, respectively. oup.com The genus Pseudoalteromonas, in particular, is a common group of marine bacteria known for producing a wide array of bioactive compounds and for its role in marine ecosystems, including associations with sponges and corals. nih.govnih.govresearchgate.netmdpi.com The activity of this compound against these ecologically relevant bacteria highlights its potential role in the chemical defense mechanisms of its source organism, the brown alga Dictyota dichotoma. oup.com

| Marine Bacterial Strain | EC50 (µM) |

|---|---|

| Pseudoalteromonas sp. (D41) | 100 |

| Paracoccus sp. (4M6) | 133 |

| Polaribacter sp. (TC5) | 92 |

Antifungal Activity (Indirectly inferred from related compounds)oup.com

Direct studies on the antifungal activity of this compound are limited; however, activity can be indirectly inferred from related diterpene compounds isolated from the same genus, Dictyota. oup.com For instance, cis-pachydictyol B, another diterpene isolated from D. dichotoma, displayed potent antimicrobial activity against the fungus Mucor miehei and weak activity against Candida albicans and Pythium ultimum. oup.com Diterpenes isolated from marine sources, including algae and fungi, are recognized for a broad spectrum of biological activities, including antifungal effects. nih.govmdpi.com The structural similarity among diterpenes produced by Dictyota species suggests that other related compounds, potentially including this compound, may possess similar bioactivities. nih.gov

Potential Mechanisms of Antimicrobial Action (e.g., Membrane Permeability, Efflux Pump Modulation)nih.govnih.gov

The precise antimicrobial mechanisms of this compound have not been fully elucidated. However, potential modes of action for antimicrobial compounds of its class can be considered. One common mechanism is the disruption of bacterial cell membrane permeability. ucl.ac.be Lipophilic compounds, like many diterpenes, can intercalate into the lipid bilayer of the cell membrane, altering its integrity and leading to the leakage of essential intracellular components and eventual cell death. nih.gov

Another significant mechanism of bacterial resistance involves efflux pumps, which are transport proteins that actively expel antimicrobial agents from the bacterial cell, preventing them from reaching their intracellular targets. researchgate.netmdpi.com Some natural products can act as efflux pump inhibitors (EPIs), restoring the susceptibility of resistant bacteria to antibiotics. It is plausible that diterpenes like this compound could exert their antimicrobial effect either by disrupting membrane integrity or potentially by modulating the activity of these efflux pumps, although specific studies to confirm these mechanisms for this compound are required. ucl.ac.beresearchgate.net

Other Preclinical Biological Activities

Beyond its immunomodulatory and antimicrobial properties, this compound has been associated with other preclinical biological activities. It has been identified as one of several cytotoxic diterpenoids present in Dictyota dichotoma. nih.gov Furthermore, this compound has been shown to exhibit a significant inhibitory effect on rat liver microsomal diacylglycerol acyltransferase (DGAT). oup.com DGAT is a key enzyme in the synthesis of triglycerides, making its inhibition a point of interest in metabolic research. The diverse biological activities reported for diterpenes from marine algae, including antiviral, antitumor, and anti-inflammatory effects, suggest a broad potential for these natural products. mdpi.comnih.govoup.com

Inhibitory Effect on Rat Liver Microsomal Diacylglycerol Acyltransferase

This compound has demonstrated a significant inhibitory effect on rat liver microsomal diacylglycerol acyltransferase (DGAT). semanticscholar.org This enzyme plays a crucial role in the final step of triglyceride synthesis, making it a target of interest for metabolic disorders. Research has quantified this inhibitory action, establishing a specific concentration at which this compound achieves 50% inhibition of the enzyme's activity. The recorded IC50 value for this compound against rat liver microsomal DGAT is 46.0 µM. semanticscholar.org

Table 1: Inhibitory Effect of this compound on Rat Liver Microsomal Diacylglycerol Acyltransferase

| Compound | Target Enzyme | Source | IC50 Value |

|---|

Antiproliferative Activity (Observed for related compounds)

While specific antiproliferative data for this compound is limited, numerous studies have documented the cytotoxic and antiproliferative effects of other diterpenes isolated from the Dictyota genus, particularly Dictyota dichotoma. These findings suggest a potential for this class of compounds in oncology research.

For instance, Dictyol B acetate, a related prenylated-guaiane diterpene, has shown moderate cytotoxic activity against a panel of human cancer cell lines, including breast cancer (MCF-7) and cervix adenocarcinoma (SiHa) cells, with IC50 values of 38.3 µg/mL and 34.4 µg/mL, respectively. semanticscholar.org Another related compound, 8β-hydroxypachydictyol A, displayed weak cytotoxicity against cell lines such as human liver cancer (HepG2) and breast cancer (MCF-7) with IC50 values of 81.2 µg/mL and 68.2 µg/mL, respectively. semanticscholar.org Furthermore, Pachydictyol A and Isopachydictyol A have demonstrated moderate to strong cytotoxicity against several cell lines, including HepG2 and MCF-7, with IC50 values ranging from 22.4 to 40.2 µg/mL.

Table 2: Antiproliferative Activity of Diterpenes from Dictyota Species

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Dictyol B acetate | MCF-7 (Breast Cancer) | 38.3 µg/mL semanticscholar.org |

| SiHa (Cervix Adenocarcinoma) | 34.4 µg/mL semanticscholar.org | |

| 8β-hydroxypachydictyol A | HepG2 (Liver Cancer) | 81.2 µg/mL semanticscholar.org |

| MCF-7 (Breast Cancer) | 68.2 µg/mL semanticscholar.org |

Enzyme Inhibition (e.g., Tyrosinase)

The broader enzyme inhibitory potential of diterpenes from the Dictyota genus has been noted in several studies. While specific inhibition of tyrosinase by this compound has not been detailed, related compounds have shown significant effects on other enzymes. A notable example is the potent antithrombotic effect exhibited by Pachydictyol A and Isopachydictyol A through the inhibition of thrombin. nih.gov Research has shown that these compounds achieve a 50% inhibition of thrombin at a concentration of 0.68 mM. nih.gov This activity highlights the potential for Dictyota diterpenes to interact with and modulate the function of critical physiological enzymes.

Table 3: Enzyme Inhibition by Diterpenes Related to this compound

| Compound(s) | Target Enzyme | Observed Effect | Concentration for 50% Inhibition |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dictyol B acetate |

| 8β-hydroxypachydictyol A |

| Pachydictyol A |

Molecular Mechanisms of Action and Cellular Target Identification for Dictyol E

Elucidating Molecular Pathways and Interactions

Dictyol E has demonstrated a significant inhibitory effect on rat liver microsomal diacylglycerol acyltransferase (DGAT) ug.edu.pl. This enzyme plays a crucial role in the synthesis of triglycerides, indicating that this compound interacts with and modulates lipid metabolism pathways. The measured inhibitory concentration 50% (IC50) for this effect was reported as 46.0 μM ug.edu.pl.

While this compound exhibits cytotoxic activity against various human tumor cell lines, including MCF7, PC-3, and CACO, the precise molecular pathways and interactions underlying this cytotoxicity are not fully elucidated in current research. Studies suggest that further investigation is required to identify the specific mechanisms involved in its cytotoxic effects. Similarly, this compound displays weak antibacterial activity against marine bacterial strains such as Pseudoalteromonas sp. (D41), Paracoccus sp. (4M6), and Polaribacter sp. (TC5), with EC50 values of 100, 133, and 92 μM, respectively; however, the specific molecular pathways mediating these antimicrobial properties have not been detailed ug.edu.pl.

Identification and Characterization of Specific Cellular Receptors or Enzymes

A key enzyme identified as a specific cellular target for this compound is diacylglycerol acyltransferase (DGAT). This compound directly inhibits the activity of this enzyme in rat liver microsomes ug.edu.pl. DGAT is integral to the final step of triglyceride synthesis, converting diacylglycerol and fatty acyl-CoA into triglycerides.

Investigation of Signaling Cascades Modulated by this compound

The primary signaling cascade directly modulated by this compound, based on current findings, is related to lipid metabolism through its inhibition of diacylglycerol acyltransferase (DGAT) ug.edu.pl. This interference with DGAT activity suggests a role in regulating cellular lipid homeostasis and triglyceride synthesis pathways.

While other compounds from the Dictyota genus or crude extracts have been linked to various signaling pathways, such as the Nrf2/ARE pathway for antioxidant properties or the ERK1/2 signaling cascade in the context of matrix metalloproteinase inhibition, these specific modulations have not been directly attributed to this compound itself in the provided literature. However, as a prenylated guaiane (B1240927) diterpene, this compound belongs to a class of compounds that includes potential thrombin inhibitors, suggesting a broader potential for modulating coagulation-related pathways.

Comparative Studies of Mechanism of Action

Comparative studies have highlighted this compound's properties in relation to other compounds. In terms of antimicrobial activity, this compound exhibited weak properties when compared to the potent activity observed in crude algal extracts against breast carcinoma cells (MCF7). Other diterpenes, such as pachydictyol B and pachydictyol C, also demonstrated weak and unselective cytotoxicity against various human tumor cell lines.

Regarding stability, this compound has been reported to be relatively stable under various storage and extraction conditions. This contrasts with dictyodial, another diterpenoid, which has been shown to decompose under similar circumstances, indicating differences in chemical stability that can influence experimental and mechanistic studies.

In the context of thrombin inhibition, this compound is part of the prenylated guaiane diterpene group. Within this group, compounds like dichotomanol have shown specific interactions with the catalytic site of thrombin, demonstrating a higher inhibition percentage compared to other members such as pachydictyol A and isopachydictyol A. While this compound is classified within this active group, its specific binding mechanism to thrombin has not been detailed in direct comparison to these other compounds.

Enzymatic Modifications and Derivatization Strategies of Dictyol E

Enzymatic Approaches for Structural Diversification

Enzymatic approaches leverage the high specificity and efficiency of enzymes to introduce structural changes into complex molecules. In the broader field of natural product chemistry, tailoring enzymes play a crucial role in diversifying the structures of compounds, such as ribosomally synthesized and post-translationally modified peptides (RiPPs). ethz.ch These enzymes can catalyze a variety of reactions, including oxidation, reduction, glycosylation, and cleavage, leading to significant structural modifications. For instance, enzymatic hydrolysis can alter the molecular weight, charge, and hydrophobicity of molecules, thereby influencing their functional properties. gcwgandhinagar.comsemanticscholar.org The specificity of an enzyme is a key factor determining the number and location of bonds that are hydrolyzed or modified. gcwgandhinagar.com

Despite the general utility of enzymatic methods for structural diversification, specific research findings detailing the application of enzymatic approaches directly to Dictyol E for its structural diversification are not widely reported in the current literature. The biosynthesis of marine natural products, including diterpenes like this compound, remains an area where understanding of specific enzymatic pathways is still developing. ethz.ch

Chemo-Enzymatic Synthesis for Novel this compound Analogs

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high regio- and stereoselectivity offered by biocatalysis. This integrated approach is increasingly recognized as an effective strategy for the concise synthesis of natural products and their analogs, particularly those with complicated structures. gcwgandhinagar.combeilstein-journals.org Enzymes can facilitate transformations that are challenging to achieve through conventional chemical methods, such as the stereoselective introduction of chiral centers or specific functionalizations. beilstein-journals.orgnih.gov Examples from other natural product classes, such as nucleoside analogs or propenylbenzene derivatives, demonstrate the power of chemo-enzymatic methods in creating diverse compound libraries. worktribe.comfrontiersin.org These methods often involve steps like lipase-catalyzed epoxidation followed by epoxide hydrolysis, or microbial oxidation to yield desired derivatives. frontiersin.org

While chemo-enzymatic synthesis is a powerful tool for generating novel natural product analogs, specific studies detailing the chemo-enzymatic synthesis of this compound or its novel analogs are not prominently featured in the available research. The synthesis of diterpenes, including the xenicane diterpenoid family to which this compound is related, can be complex, and while total synthesis efforts for related compounds are ongoing, the integration of enzymatic steps for this compound specifically is not detailed. ethz.ch

Derivatization for Enhanced Bioactivity or Specificity

This compound, possessing hydroxyl groups nih.gov, could potentially undergo derivatization reactions. However, specific detailed research on the derivatization of this compound aimed at enhancing its bioactivity or specificity, or for analytical purposes, is not widely documented in the provided search results. General discussions on the challenges of derivatizing complex natural products suggest that such modifications can be intricate. ethz.ch

Analytical Techniques for Detection and Quantification of Dictyol E in Research Settings

Chromatographic Quantification Methods

Chromatographic techniques are fundamental for separating Dictyol E from co-occurring compounds in complex mixtures, enabling its subsequent detection and quantification. High-Performance Liquid Chromatography (HPLC) and High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) are prominent methods in this regard.

HPLC has been effectively utilized for the quantification of this compound alongside other related diterpenes such as pachydictyol A and dictyol B acetate (B1210297) in algal extracts. A typical analytical HPLC system for this purpose includes a solvent delivery module, a sample loop, a separation column, and a detector. For instance, a Beckman 110B solvent delivery module, a 20 µL sample loop, and a Spectra Physics RI detector (model SP8430) coupled with a Spectra Physics printing integrator (model SP4290) have been employed. The separation was achieved using a 4.6 x 100 mm silica (B1680970) column with a 3 µm particle size and 100 Å pore size (Rainin Instrument Co., Inc., Microsorb Short-One). unc.edu

Quantitative analysis involves the construction of calibration curves. For this compound, calibration curves were established from 3 to 6 replicate injections ranging from 2 to 100 µg. The refractive index (RI) detector response demonstrated a strong linear relationship with concentration, characterized by correlation coefficients (r²) greater than 0.991. The slope of the regression line for this compound was reported as 1.35 x 10⁴ peak area units per microgram of compound. unc.edu Recovery experiments, crucial for method validation, showed high recovery rates, with 88% to 90% of this compound recovered when spiked into Ulva sp. (a green alga not containing dictyols) and subsequently extracted. unc.edu

Preparative HPLC, often a precursor to analytical method development or for obtaining pure standards, has also been used for the isolation of this compound. A C18 preparative HPLC column (250 × 21 mm, 5 µm Phenomenex Luna C18) with a gradient elution system (from 50% H₂O:CH₃CN:0.1% HCO₂H to 100% CH₃CN:0.1% HCO₂H over 40 minutes, followed by 20 minutes with 100% CH₃CN:0.1% HCO₂H) successfully yielded this compound at a concentration of 5.5 mg, representing 0.20% of the dry weight of the extract. nih.gov

Table 1: Representative HPLC Parameters for this compound Quantification

| Parameter | Detail | Source |

| System Components | Beckman 110B solvent delivery, 20 µL sample loop, Spectra Physics RI detector (SP8430), Spectra Physics printing integrator (SP4290) | unc.edu |

| Column Type | Silica (Rainin Instrument Co., Inc., Microsorb Short-One) | unc.edu |

| Column Dimensions | 4.6 x 100 mm | unc.edu |

| Particle Size | 3 µm | unc.edu |

| Pore Size | 100 Å | unc.edu |

| Calibration Range | 2 to 100 µg | unc.edu |

| Linearity (r²) | > 0.991 | unc.edu |

| Slope (this compound) | 1.35 x 10⁴ peak area units µg⁻¹ | unc.edu |

| Recovery Rate | 88-90% (in spiked Ulva sp.) | unc.edu |

HRGC-MS is a powerful technique for the analysis and identification of this compound, particularly in crude extracts of marine brown algae such as Dictyota guineensis and Dictyota menstrualis. scielo.brresearchgate.netresearchgate.netscite.airesearchgate.nettandfonline.com This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

A common HRGC-MS setup for diterpene analysis involves an HP 6890 series GC system interfaced with an HP 5973 mass selective detector operating in electron impact (EI) mode at 70 eV. The separation is typically performed on an HP-1 MS capillary column (30 m x 0.25 mm; film thickness 0.25 µm). scielo.brresearchgate.net